4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Cyclobutyl group attachment: The cyclobutyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the cyclobutyl group.
4-amino-1-methyl-N-(cyclopropyl)-1H-pyrazole-3-carboxamide: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
The presence of the 3-methylcyclobutyl group in 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Properties
IUPAC Name |
4-amino-1-methyl-N-(3-methylcyclobutyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-3-7(4-6)12-10(15)9-8(11)5-14(2)13-9/h5-7H,3-4,11H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDUKQJMCZXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C2=NN(C=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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